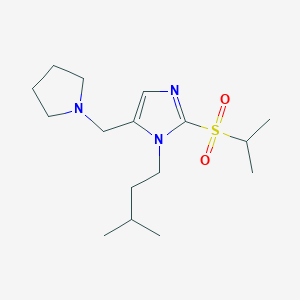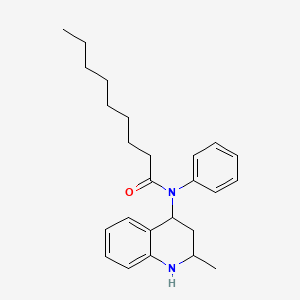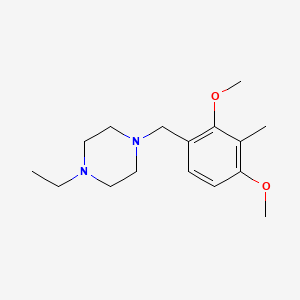![molecular formula C18H20BrClO4 B5017249 2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5017249.png)
2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in biomedical research. This compound is commonly referred to as BME-III and is a synthetic derivative of bisphenol A.
作用机制
The mechanism of action of BME-III is not fully understood. However, studies have shown that BME-III induces apoptosis in cancer cells by activating the caspase pathway. BME-III also inhibits the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects
BME-III has been shown to have several biochemical and physiological effects. Studies have shown that BME-III can inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. BME-III also inhibits the expression of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels.
实验室实验的优点和局限性
One of the major advantages of using BME-III in lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. BME-III is also relatively easy to synthesize, making it an attractive compound for drug development. However, one of the limitations of using BME-III is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route of BME-III to minimize its toxicity.
未来方向
There are several future directions for the research of BME-III. One of the major directions is to develop new drugs based on BME-III for the treatment of cancer. Studies are also needed to determine the optimal dosage and administration route of BME-III for maximum efficacy and minimal toxicity. Further studies are also needed to investigate the mechanism of action of BME-III and its potential applications in other areas of biomedical research.
Conclusion
In conclusion, BME-III is a synthetic derivative of bisphenol A that has gained significant attention in scientific research due to its potential applications in biomedical research. BME-III exhibits potent anti-tumor activity against a variety of cancer cell lines and has several biochemical and physiological effects. While further studies are needed to determine the optimal dosage and administration route of BME-III, it holds great promise for the development of new drugs for the treatment of cancer.
合成方法
The synthesis method of BME-III involves the reaction of bisphenol A with 2-bromo-4-chloro-1-nitrobenzene in the presence of potassium carbonate and copper powder. The reaction is carried out in dimethylformamide at 140°C for 12 hours. The resulting product is then reduced with sodium borohydride to obtain BME-III.
科学研究应用
BME-III has been extensively studied for its potential applications in biomedical research. One of the major applications of BME-III is in the development of new drugs for the treatment of cancer. Studies have shown that BME-III exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO4/c1-13-3-5-17(18(11-13)21-2)24-10-8-22-7-9-23-16-6-4-14(20)12-15(16)19/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTLLOPXOJXCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(acetylamino)-4-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B5017178.png)

![7-amino-5-(3,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5017188.png)
![N-cyclopropyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5017194.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017196.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017210.png)
![1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5017225.png)
![4-methoxy-2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5017231.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5017254.png)
![2,4-dichloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5017264.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5017270.png)
![7-methyl-3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5017276.png)